molecular formula C8H9NO3 B3045447 Methyl 4-hydroxy-6-methylnicotinate CAS No. 1073160-07-2

Methyl 4-hydroxy-6-methylnicotinate

Cat. No.: B3045447
CAS No.: 1073160-07-2
M. Wt: 167.16
InChI Key: LKLPQVOWGSNOMI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methylnicotinate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of nicotinic acid and is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 6-position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-6-methylnicotinate typically involves the esterification of 4-hydroxy-6-methylnicotinic acid. One common method includes dissolving 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), followed by the addition of a catalytic amount of an acid such as sulfuric acid. The reaction mixture is then refluxed at a temperature of 80-100°C until the esterification is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-6-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that MHMN exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that compounds with similar structures to MHMN could scavenge free radicals effectively, suggesting potential applications in pharmaceuticals aimed at treating conditions like cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects
MHMN has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property may position MHMN as a candidate for developing anti-inflammatory drugs, particularly for chronic inflammatory diseases .

Plant Growth Regulation
Recent studies have suggested that MHMN may act as a plant growth regulator. Research involving its application on various crops indicated enhanced growth rates and improved resistance to environmental stressors. These findings could lead to the development of new agrochemicals that promote sustainable agriculture practices by reducing the need for synthetic fertilizers .

Case Study 1: Antioxidant Activity

A comparative study assessed the antioxidant capacity of MHMN against established antioxidants like ascorbic acid. Results showed that MHMN had a comparable ability to reduce oxidative stress markers in cell cultures, supporting its potential use in dietary supplements or functional foods aimed at health promotion .

Case Study 2: Anti-inflammatory Research

In a controlled experiment, MHMN was administered to mice with induced inflammatory responses. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methylnicotinic acid
  • Ethyl 4-hydroxy-6-methylnicotinate
  • Methyl nicotinate

Comparison: Methyl 4-hydroxy-6-methylnicotinate is unique due to the presence of both a hydroxyl group and a methyl group on the nicotinate ring, which can influence its reactivity and biological activity. Compared to methyl nicotinate, which lacks the hydroxyl group, this compound may exhibit different pharmacological properties and chemical reactivity .

Biological Activity

Methyl 4-hydroxy-6-methylnicotinate (MHMN) is a compound derived from nicotinic acid that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MHMN is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 6-position of the nicotinate ring. This unique structure influences its reactivity and biological activity compared to other nicotinic acid derivatives.

1. Antioxidant Properties

MHMN has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thereby reducing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Research suggests that MHMN may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation, making it a potential therapeutic agent for inflammatory conditions.

3. Enzyme Interaction

MHMN interacts with various enzymes and receptors, modulating their activity. This interaction is believed to be a key mechanism through which MHMN exerts its biological effects.

The mechanism by which MHMN operates involves several pathways:

  • Enzyme Inhibition : MHMN may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals, thus preventing oxidative damage.
  • Receptor Binding : MHMN may bind to specific receptors in the body, influencing various physiological processes.

Case Studies and Experimental Data

  • In Vitro Studies :
    • In vitro studies have shown that MHMN exhibits cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was observed, suggesting a mechanism that warrants further investigation .
  • Topical Application :
    • A study on topical formulations containing MHMN indicated effective antibacterial properties against Staphylococcus aureus, highlighting its potential for treating skin infections .
  • Comparative Analysis :
    • When compared to similar compounds like methyl nicotinate and ethyl 4-hydroxy-6-methylnicotinate, MHMN showed enhanced biological activity due to its unique functional groups.

Data Table: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory EffectsCytotoxicityAntibacterial Activity
This compoundHighModerateHighEffective
Methyl NicotinateLowLowModerateLow
Ethyl 4-hydroxy-6-methylnicotinateModerateLowLowModerate

Properties

IUPAC Name

methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLPQVOWGSNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736422
Record name Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073160-07-2
Record name Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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